molecular formula C24H26ClN3O6S2 B6502033 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 893790-07-3

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B6502033
CAS No.: 893790-07-3
M. Wt: 552.1 g/mol
InChI Key: LONHSKJRAYHDKJ-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidin-2-yl core functionalized with a 4-tert-butylbenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. Dihydropyrimidinone derivatives are well-documented in medicinal chemistry for their diverse pharmacological roles, including kinase inhibition and antimicrobial activity . The sulfonamide and acetamide groups suggest possible interactions with biological targets through hydrogen bonding and hydrophobic effects, while the tert-butyl and methoxy substituents enhance lipophilicity and metabolic stability .

Synthetic routes for analogous compounds typically involve cyclocondensation to form the pyrimidinone core, followed by sulfonation and amidation steps .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O6S2/c1-24(2,3)14-6-8-15(9-7-14)36(31,32)20-12-26-23(28-22(20)30)35-13-21(29)27-17-10-16(25)18(33-4)11-19(17)34-5/h6-12H,13H2,1-5H3,(H,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONHSKJRAYHDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituent groups on the pyrimidinone core and acetamide side chain. Key comparisons include:

Compound ID Sulfonyl Group Acetamide Substituent Core Structure Reference
Target Compound 4-tert-butylphenyl 5-chloro-2,4-dimethoxyphenyl Dihydropyrimidinone -
Compound in 3-chloro-4-methoxyphenyl Cyclohexenylethyl Dihydropyrimidinone
Compound in Acetamido-hydroxy group 2-methyl-5-sulfamoylphenyl Modified pyrimidinone
Compound 577760-25-9 () Thienopyrimidinyl N-tert-butyl Thieno[2,3-d]pyrimidin
  • Acetamide Moieties : The 5-chloro-2,4-dimethoxyphenyl group offers a planar aromatic system, contrasting with the aliphatic cyclohexenylethyl () or sulfamoylphenyl () groups, which may alter solubility and membrane permeability .
  • Core Modifications: The dihydropyrimidinone core is conserved in most analogs, but ’s thienopyrimidine derivative introduces a sulfur atom, altering electronic properties .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound’s structural resemblance to analogs can be quantified (hypothetical data):

Metric Analog () Analog ()
Tanimoto (MACCS keys) 0.72 0.48
Dice (Morgan fingerprints) 0.68 0.52

Higher scores with ’s compound suggest greater similarity in pharmacophoric features, such as sulfonyl placement and hydrophobic substituents . Graph-based comparison methods (e.g., maximum common subgraph algorithms) may further reveal shared substructures, such as the pyrimidinone-acetamide scaffold, which fingerprint methods might overlook .

Bioactivity Profile Correlations

highlights that structurally similar compounds often cluster by bioactivity. For example:

  • ’s analog : Cyclohexenylethyl substituents correlate with anti-inflammatory activity in related sulfonamides.
  • ’s analog : Sulfamoyl groups are linked to carbonic anhydrase inhibition.

The target compound’s chloro-dimethoxyphenyl group may align with anticancer profiles observed in compounds with halogenated aromatic systems .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Methoxy groups resist oxidative metabolism better than ’s thienopyrimidine core, which may undergo hepatic sulfoxidation .

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